molecular formula C33H41N3O14 B590415 (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid CAS No. 1308872-02-7

(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Cat. No. B590415
CAS RN: 1308872-02-7
M. Wt: 703.698
InChI Key: YEAQGHRUPNCEGG-RTGGAPMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C33H41N3O14 and its molecular weight is 703.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for β-Amyloids

A study on the synthesis and optical properties of a fluorescent probe for β-amyloids, which shares a structural motif with the compound , indicates its potential application in diagnosing Alzheimer’s disease. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates in vitro, suggesting its usefulness in molecular diagnostics (Fa et al., 2015).

Antimicrobial Activities

Another related compound has been synthesized and tested for in vitro antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. This study underlines the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2004).

Molecular Docking and Diabetes Management

A computational study focused on a compound with a similar complex sugar structure identified its role in the regulation of blood glucose levels. This compound was found to target several enzymes involved in diabetes management, suggesting a potential application in therapeutic interventions for diabetes (Muthusamy & Krishnasamy, 2016).

Advanced Glycation End-Products in Foods and Organisms

Research into methylglyoxal (MG), a compound related to the query, detailed its role in forming advanced glycation end-products (AGEs) associated with diabetes and neurodegenerative diseases. This study highlights the importance of understanding such compounds in food science and nutritional studies, as well as in the development of therapeutic strategies (Nemet et al., 2006).

Synthesis for Drug Design

A study on the synthesis of derivatives for potential use as analgesic and antipyretic agents showcases the versatility of complex compounds in drug design and discovery, emphasizing green chemistry approaches for environmental sustainability (Reddy et al., 2014).

properties

IUPAC Name

(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45)/t14?,21-,22?,24?,25?,26?,27?,28?,29?,30?,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARXWIZADFQPU-XXVJOCDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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